N-(2-Cyclohexyl-2-methoxyethyl)prop-2-enamide
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Overview
Description
N-(2-Cyclohexyl-2-methoxyethyl)prop-2-enamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclohexyl group, a methoxyethyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyclohexyl-2-methoxyethyl)prop-2-enamide can be achieved through a multi-step process. One common method involves the reaction of cyclohexylamine with 2-methoxyethyl chloride to form N-(2-methoxyethyl)cyclohexylamine. This intermediate is then reacted with acryloyl chloride under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: N-(2-Cyclohexyl-2-methoxyethyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
Chemistry: N-(2-Cyclohexyl-2-methoxyethyl)prop-2-enamide is used as a building block in organic synthesis. It can be used to synthesize more complex molecules through various chemical reactions.
Biology: In biological research, this compound is studied for its potential biological activity. It may act as an inhibitor or modulator of specific enzymes or receptors.
Medicine: The compound is investigated for its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be used as an intermediate in the synthesis of polymers or other advanced materials .
Mechanism of Action
The mechanism of action of N-(2-Cyclohexyl-2-methoxyethyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. This interaction can lead to changes in cellular processes and pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
N-(2,2-Dimethoxyethyl)prop-2-enamide: This compound has a similar structure but with two methoxy groups instead of one.
N-(2-Methoxyethyl)prop-2-enamide: This compound lacks the cyclohexyl group, making it less bulky.
Uniqueness: N-(2-Cyclohexyl-2-methoxyethyl)prop-2-enamide is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. The cyclohexyl group adds steric bulk, which can affect the compound’s binding to molecular targets and its overall stability .
Properties
IUPAC Name |
N-(2-cyclohexyl-2-methoxyethyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-3-12(14)13-9-11(15-2)10-7-5-4-6-8-10/h3,10-11H,1,4-9H2,2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKIVNXREHCLFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=C)C1CCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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